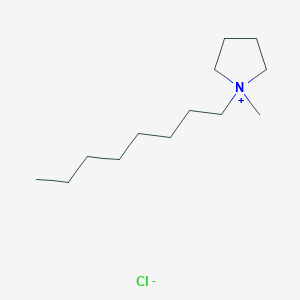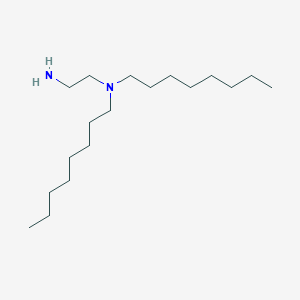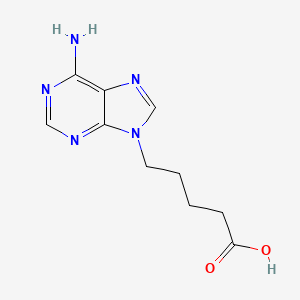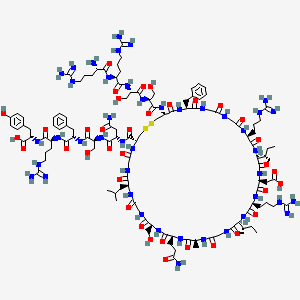
Pentanedioic acid, 3-(phenylmethyl)-, dimethyl ester
Übersicht
Beschreibung
“Pentanedioic acid, 3-(phenylmethyl)-, dimethyl ester” is a chemical compound. It is a liquid with a slight aroma . It is soluble in alcohol and ether, but insoluble in water . It is often used as an environmentally friendly solvent with high boiling point, low volatility, easy flow, safety, non-toxicity, and photochemical stability .
Molecular Structure Analysis
The molecular structure of a similar compound, “Pentanedioic acid, 3,3-dimethyl-, dimethyl ester”, has been reported . It has a molecular formula of C9H16O4 and a molecular weight of 188.2209 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature and is colorless and transparent . It has a slight aroma . It is soluble in alcohol and ether, but insoluble in water . It is often used as an environmentally friendly solvent with high boiling point, low volatility, easy flow, safety, non-toxicity, and photochemical stability .Wissenschaftliche Forschungsanwendungen
Phthalate Esters in Food and Packaging
Phthalate esters, including compounds structurally related to Pentanedioic acid, 3-(phenylmethyl)-, dimethyl ester, are widely used as plasticizers in food processing and packaging. Research has focused on their presence in various food matrices, methods of sample preparation and extraction, as well as their toxicological aspects and human health effects. Innovations in sample preparation techniques have evolved from simple liquid-liquid extraction to more sophisticated methods like solid-phase microextraction, enhancing the detection of phthalate esters in food products (Harunarashid, Lim, & Harunsani, 2017).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, which share a core structure with this compound, have been studied for their anticancer properties. The 3-phenyl acrylic acid core of these compounds allows for diverse chemical reactions, making them significant in medicinal research for their traditional and synthetic antitumor capabilities. Despite their rich medicinal tradition, cinnamic acid derivatives have been underutilized in cancer research, highlighting the need for further exploration in this area (De, Baltas, & Bedos-Belval, 2011).
Natural Occurrence and Biological Activities of Phthalic Acid Esters
Phthalic acid esters (PAEs), closely related to this compound, have been detected not only as anthropogenic contaminants but also in natural sources such as plants and microorganisms. These findings challenge the perception of PAEs solely as pollutants, given their biosynthesis in nature and their roles in enhancing the competitiveness of plants and microorganisms through allelopathic, antimicrobial, and insecticidal activities. This revelation calls for a reevaluation of the ecological impact of synthetic PAEs (Huang et al., 2021).
Eigenschaften
IUPAC Name |
dimethyl 3-benzylpentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)9-12(10-14(16)18-2)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNRVENICJPJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556782 | |
| Record name | Dimethyl 3-benzylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91478-80-7 | |
| Record name | Dimethyl 3-benzylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)-](/img/structure/B3058655.png)
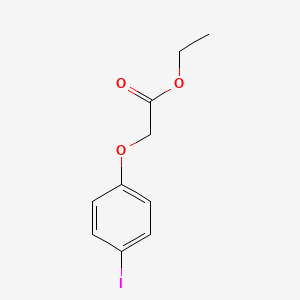

![5,8-Diaza-spiro[3.5]nonan-9-one](/img/structure/B3058659.png)
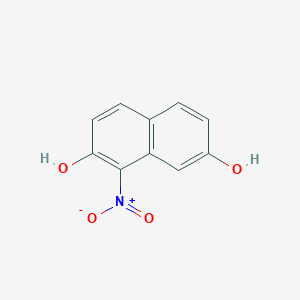
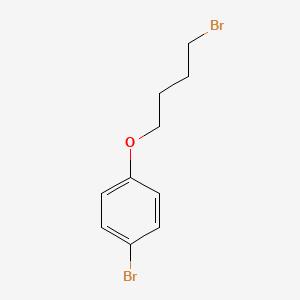

![2-Chloro-6h-benzo[c]chromen-6-one](/img/structure/B3058668.png)

